1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and ketone functional groups makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinoethylamine with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Pyrrolidinoethylamine: Similar in structure but lacks the ketone group.
1-(2-Aminoethyl)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
4-(2-Aminoethyl)morpholine: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of both amino and ketone functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[3-(2-aminoethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(6-10)2-4-9/h8H,2-6,9H2,1H3 |
InChI Key |
ZRGTYYHXLRJFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)CCN |
Origin of Product |
United States |
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